molecular formula C8H9F2NO3S B7874115 4-(2,2-Difluoroethoxy)benzenesulfonamide

4-(2,2-Difluoroethoxy)benzenesulfonamide

Cat. No.: B7874115
M. Wt: 237.23 g/mol
InChI Key: PEDQBXDETFRGTM-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzenesulfonamide is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzenesulfonamide core substituted with a 2,2-difluoroethoxy group, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)benzenesulfonamide typically involves the reaction of benzenesulfonamide with 2,2-difluoroethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO are typical.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of benzenesulfonamide can act as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)benzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and affecting processes like pH regulation and ion transport. The difluoroethoxy group enhances its binding affinity and specificity towards the target enzyme.

Comparison with Similar Compounds

    Benzenesulfonamide: The parent compound without the difluoroethoxy substitution.

    4-(2,2-Difluoroethoxy)benzenesulfonyl chloride: A related compound with a sulfonyl chloride group instead of a sulfonamide.

    4-(2,2-Difluoroethoxy)benzenesulfonic acid: The oxidized form of the compound.

Uniqueness: 4-(2,2-Difluoroethoxy)benzenesulfonamide is unique due to the presence of the difluoroethoxy group, which imparts distinct electronic and steric properties. This modification enhances its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Biological Activity

4-(2,2-Difluoroethoxy)benzenesulfonamide is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonamide group attached to a benzene ring that is further substituted with a difluoroethoxy moiety. This unique structure may influence its biological interactions and efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The difluoroethoxy group enhances the compound's binding affinity and selectivity for these targets, which may include various enzymes and receptors involved in critical biological pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been investigated for its potential to inhibit certain enzymes that play roles in metabolic processes.
  • Receptor Binding: Studies suggest that it may modulate receptor activities, influencing physiological responses such as vascular resistance and perfusion pressure .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory and antimicrobial activities. For instance, compounds related to benzenesulfonamides have shown inhibition of inflammation in animal models, with effectiveness measured through reductions in edema .

Table 1: Summary of In Vitro Activities

Activity TypeEffectiveness (%)Reference
Anti-inflammatory94.69
Antimicrobial (E. coli)MIC 6.72 mg/mL
Antimicrobial (S. aureus)MIC 6.63 mg/mL

In Vivo Studies

Research involving isolated rat heart models has indicated that certain sulfonamide derivatives can significantly affect cardiovascular parameters such as coronary resistance and perfusion pressure. For example, derivatives like 4-(2-aminoethyl)-benzenesulfonamide have been shown to decrease perfusion pressure over time compared to controls .

Table 2: In Vivo Effects on Perfusion Pressure

CompoundEffect on Perfusion PressureReference
4-(2-aminoethyl)-benzenesulfonamideDecreased
ControlBaseline

Case Studies

  • Cardiovascular Effects: A study evaluated the effects of various benzenesulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that specific compounds could effectively lower perfusion pressure, suggesting potential therapeutic applications in managing cardiovascular conditions .
  • Antimicrobial Efficacy: Another study focused on the antimicrobial properties of new benzenesulfonamide derivatives, highlighting their effectiveness against common bacterial strains like E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were determined, showcasing the potential for these compounds in treating bacterial infections .

Properties

IUPAC Name

4-(2,2-difluoroethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO3S/c9-8(10)5-14-6-1-3-7(4-2-6)15(11,12)13/h1-4,8H,5H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDQBXDETFRGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(F)F)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.